Welcome to the BenchChem Online Store!
molecular formula C14H12N2OS B147739 Methylene violet CAS No. 2516-05-4

Methylene violet

Cat. No. B147739
M. Wt: 256.32 g/mol
InChI Key: ALJHHTHBYJROOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09102626B2

Procedure details

To a solution of 0.5 g (1.56 mmol) of Methylene blue in 50 mL of water was added 0.53 g (3.12 mmol) of AgNO3 dissolved in excess NH4OH. The reaction mixture was heated to reflux for an hour, filtered and extracted with EtOAc (20×5 mL). The organic layer was washed with brine, dried over anhydrous Na2SO4, concentrated under diminished pressure. The dark solid was purified on a silica gel column. Elution with 9:1 EtOAc/MeOH gave CPD-18 as a dark solid: yield-25 mg (6%); silica gel TLC Rf 0.27 (9:1 EtOAc/MeOH); 1H NMR (CDCl3) δ 3.16 (s, 1H), 6.60 (d, 1H, J=2.8 Hz), 6.69 (d, 1H, J=2.4 Hz), 6.83 (d, 1H, J=2 Hz), 6.86 (d, 1H, J=2.8 Hz), 7.67 (d, 1H, J=10 Hz), 7.71 (d, 1H, J=9.2 Hz); mass spectrum (MALDI-TOF), m/z 257.07 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.53 g
Type
catalyst
Reaction Step One
Name
EtOAc MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:4]1[CH:5]=[CH:6][C:7]2[N:20]=[C:19]3[C:11](=[CH:12][C:13]([CH:17]=[CH:18]3)=[N+](C)C)[S:10][C:8]=2[CH:9]=1)[CH3:3].CC[O:23]C(C)=O.CO>O.[NH4+].[OH-].[N+]([O-])([O-])=O.[Ag+]>[CH3:1][N:2]([CH3:3])[C:4]1[CH:9]=[C:8]2[C:7](=[CH:6][CH:5]=1)[N:20]=[C:19]1[C:11](=[CH:12][C:13](=[O:23])[CH:17]=[CH:18]1)[S:10]2 |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CN(C)C=1C=CC2=C(C1)SC3=CC(=[N+](C)C)C=CC3=N2
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
0.53 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]
Step Two
Name
EtOAc MeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[NH4+].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for an hour
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (20×5 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under diminished pressure
CUSTOM
Type
CUSTOM
Details
The dark solid was purified on a silica gel column
WASH
Type
WASH
Details
Elution with 9:1 EtOAc/MeOH
CUSTOM
Type
CUSTOM
Details
gave CPD-18 as a dark solid

Outcomes

Product
Name
Type
Smiles
CN(C=1C=C2SC3=CC(C=CC3=NC2=CC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.